molecular formula C9H11ClFNO B1445687 4-Fluoro-5-methoxyisoindoline hydrochloride CAS No. 1447606-44-1

4-Fluoro-5-methoxyisoindoline hydrochloride

Cat. No.: B1445687
CAS No.: 1447606-44-1
M. Wt: 203.64 g/mol
InChI Key: CXUGKPAUJJAQEC-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxyisoindoline hydrochloride is a chemical compound with the molecular formula C9H11ClFNO and a molecular weight of 203.64 g/mol . It is a white to yellow solid that is primarily used in research settings. The compound is known for its unique structure, which includes a fluorine atom and a methoxy group attached to an isoindoline ring.

Preparation Methods

The synthesis of 4-Fluoro-5-methoxyisoindoline hydrochloride typically involves several steps. One common method includes the reaction of 4-fluoro-5-methoxybenzaldehyde with an amine to form an intermediate, which is then cyclized to produce the isoindoline structure. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Fluoro-5-methoxyisoindoline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-Fluoro-5-methoxyisoindoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxyisoindoline hydrochloride involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-Fluoro-5-methoxyisoindoline hydrochloride can be compared with other similar compounds, such as:

    4-Fluoroisoindoline hydrochloride: Lacks the methoxy group, which may affect its chemical and biological properties.

    5-Methoxyisoindoline hydrochloride: Lacks the fluorine atom, which may influence its reactivity and interactions.

    4-Fluoro-5-methoxybenzaldehyde: A precursor in the synthesis of this compound. The presence of both fluorine and methoxy groups in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

4-fluoro-5-methoxy-2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c1-12-8-3-2-6-4-11-5-7(6)9(8)10;/h2-3,11H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUGKPAUJJAQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CNC2)C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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